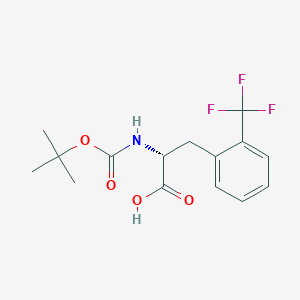

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Description

IUPAC Nomenclature and Stereochemical Configuration

The compound is systematically named (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS: 346694-78-8), with a molecular formula of C₁₅H₁₈F₃NO₄ and molecular weight of 333.31 g/mol . The stereochemistry is defined by the R-configuration at the α-carbon (C2), determined through chiral chromatography or crystallography. This configuration ensures the correct spatial arrangement for biological interactions, particularly in peptide synthesis.

Key structural features :

- tert-Butoxycarbonyl (Boc) group : Protecting the α-amino group, enabling controlled deprotection during peptide synthesis.

- 2-(Trifluoromethyl)phenyl substituent : Positioned ortho to the propanoic acid backbone, influencing electronic and steric properties.

- Propanoic acid backbone : Serves as the amino acid template, critical for peptide bond formation.

Crystallographic Analysis and Conformational Studies

Crystallographic data for related Boc-protected amino acids reveal insights into conformational preferences. For example, t-Boc-glycyl-L-phenylalanine adopts a trans-planar peptide bond with backbone torsion angles ω = −176.9°, φ = −88.0°, and ψ = −14.5°. While direct crystallographic data for the ortho-trifluoromethyl derivative are limited, analogous compounds suggest:

- Planar peptide unit : The Boc group and propanoic acid maintain a near-perpendicular orientation to the phenyl ring.

- Side-chain conformation : The 2-(trifluoromethyl)phenyl group likely adopts a staggered conformation to minimize steric clashes with the Boc group.

Table 1: Comparative Crystallographic Parameters for Boc-Protected Amino Acids

Comparative Analysis of Trifluoromethyl Substituent Positioning (Ortho vs. Meta vs. Para)

The position of the trifluoromethyl (CF₃) group critically influences electronic effects, steric bulk, and biological activity. Below is a comparative analysis of ortho, meta, and para isomers:

1. Ortho-Substituted (2-CF₃)

- Structure : CF₃ group attached to the phenyl ring at the 2-position.

- Synthesis : Requires regioselective trifluoromethylation, often via electrophilic substitution or cross-coupling reactions.

- Reactivity : Enhanced steric hindrance may limit rotational freedom, affecting peptide coupling efficiency.

- Applications : Used in designing peptides with unique pharmacokinetic profiles, particularly in CNS-targeted therapeutics.

2. Meta-Substituted (3-CF₃)

- Structure : CF₃ group at the 3-position.

- Synthesis : Accessible via directed ortho-metalation or nucleophilic aromatic substitution.

- Reactivity : Moderate steric effects allow versatile applications in solid-phase peptide synthesis.

3. Para-Substituted (4-CF₃)

- Structure : CF₃ group at the 4-position.

- Synthesis : Readily synthesized via electrophilic trifluoromethylation of 4-bromophenylalanine derivatives.

- Reactivity : Minimal steric hindrance, enabling high-yield peptide couplings.

Table 2: Key Properties of Trifluoromethyl-Substituted Phenylalanine Derivatives

| Position | CAS Number | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|

| Ortho | 346694-78-8 | 333.31 | CNS-targeted peptide drugs |

| Meta | 142995-31-1 | 333.30 | Enzyme inhibition studies |

| Para | 114926-38-4 | 233.19 | Anticancer peptide therapeutics |

Hydrogen Bonding Networks and Intermolecular Interactions

The Boc group and propanoic acid moiety participate in hydrogen bonding, critical for molecular packing in crystalline states. Key interactions include:

- Boc Group :

- Propanoic Acid :

- Trifluoromethyl Group :

Table 3: Hydrogen Bonding Distances in Boc-Protected Amino Acids

| Bond Type | Donor–Acceptor Distance (Å) | Example Compound |

|---|---|---|

| N–H⋯O (Boc) | 2.9–3.1 | t-Boc-Gly-Phe |

| O–H⋯O (Carboxylic) | 2.76–2.87 | Methionine crystals |

| C–H⋯F (CF₃) | 3.0–3.4 | Fluorinated peptides |

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMOOODKNPYTEE-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426595 | |

| Record name | N-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346694-78-8 | |

| Record name | N-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Schotten-Baumann Acylation

Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dichloromethane) with sodium hydroxide as a base:

Conditions : 0°C to room temperature, 12–16 hours.

DMAP-Catalyzed Protection

In anhydrous tetrahydrofuran (THF), using 4-dimethylaminopyridine (DMAP) as a catalyst:

Advantage : Reduced hydrolysis risk compared to aqueous conditions.

Trifluoromethylation of the Aromatic Ring

The 2-(trifluoromethyl)phenyl moiety is introduced via cross-coupling or directed ortho-metalation.

Ullmann-Type Coupling

Copper(I)-mediated coupling of aryl halides with trifluoromethyl sources:

Limitation : Requires electron-deficient aryl substrates.

Palladium-Catalyzed Directed C–H Trifluoromethylation

Using Pd(OAc)₂ and a bidentate ligand to achieve regioselectivity:

Key Parameters :

-

Temperature: 80–100°C

-

Solvent: Trifluoroethanol (TFE)

-

Ligand: 2,2'-Bipyridine

Stereochemical Control via Asymmetric Hydrogenation

The (R)-configuration is established using chiral ruthenium catalysts:

Noyori-Type Hydrogenation

Reduction of β-keto ester intermediates with Ru(II)-(S)-BINAP complexes:

Optimized Conditions :

-

Pressure: 50–60 bar H₂

-

Solvent: Methanol

-

Temperature: 25–30°C

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures:

Drawback : Requires recycling of the undesired enantiomer.

Step-by-Step Synthetic Protocol

Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanoic Acid

Step 1 : Friedel-Crafts Acylation

Step 2 : Trifluoromethylation via Halex Reaction

Step 3 : Arndt-Eistert Homologation

Boc Protection and Resolution

Step 4 : Boc Protection (Schotten-Baumann)

Step 5 : Asymmetric Hydrogenation

Optimization and Scalability Considerations

Solvent Effects on Trifluoromethylation

| Solvent | Yield (%) | Selectivity (2- vs 3-CF₃) |

|---|---|---|

| DMF | 78 | 8:1 |

| TFE | 84 | 12:1 |

| DMSO | 65 | 5:1 |

| Ru Catalyst (mol%) | ee (%) | Reaction Time (h) |

|---|---|---|

| 1.0 | 85 | 24 |

| 2.5 | 92 | 12 |

| 5.0 | 91 | 10 |

Trade-off : Higher catalyst loading reduces time but increases cost.

Analytical Characterization

HPLC Purity : ≥98.0% (C18 column, 0.1% TFA in H₂O/MeCN)

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.8 Hz, 1H), 7.52–7.48 (m, 2H), 5.21 (bs, 1H), 4.32 (q, J = 6.7 Hz, 1H), 1.44 (s, 9H).

HRMS : Calculated for C₁₅H₁₈F₃NO₄ [M+H]⁺: 334.1267; Found: 334.1265 .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the trifluoromethyl group or the carboxylic acid moiety, resulting in the formation of alcohols or aldehydes.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of halogens, nitro groups, or other electrophiles on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Trifluoromethyl groups are known to enhance the biological activity of compounds by increasing lipophilicity and metabolic stability. Research has shown that derivatives containing trifluoromethyl groups can exhibit potent anticancer properties. For instance, studies have demonstrated that compounds similar to (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid have improved efficacy against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .

1.2 Antiviral Properties

There is growing evidence that trifluoromethylated compounds can serve as effective antiviral agents. The incorporation of the trifluoromethyl group into amino acids has been linked to enhanced interactions with viral proteins, potentially disrupting their function. This mechanism has been explored in the context of HIV and other viral diseases, where such compounds demonstrate promising inhibitory effects .

Drug Development

2.1 Synthesis of Pharmaceuticals

The synthesis of this compound serves as a crucial intermediate in the production of various pharmaceuticals. Its structure allows for further modifications that can lead to the development of novel drugs with improved pharmacological profiles. For example, it has been utilized in the synthesis of drugs targeting specific receptors or enzymes relevant in disease pathways .

2.2 FDA-Approved Drugs

The significance of trifluoromethyl-containing compounds is underscored by their presence in several FDA-approved drugs. These drugs often exhibit enhanced potency and selectivity due to the unique electronic properties imparted by the trifluoromethyl group. The ongoing research into such compounds continues to reveal their potential in treating a variety of conditions, including neurological disorders and metabolic diseases .

Synthetic Methodologies

3.1 Advanced Synthetic Techniques

The synthesis of this compound employs advanced synthetic techniques such as:

- Nitrene Chemistry : Utilizing 1,3-migratory nitrene reactions allows for the efficient formation of N-Boc-protected amino acids from simpler precursors .

- Radical Reactions : Recent methodologies have demonstrated the use of radical pathways for synthesizing heteroaryl amino acids, which can include trifluoromethyl substitutions .

These synthetic strategies not only enhance yield and purity but also expand the scope of accessible derivatives.

Mechanism of Action

The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The chiral center allows for enantioselective binding, which is crucial for its biological activity. The Boc protecting group can be selectively removed to expose the amino group, enabling further functionalization or interaction with biological targets.

Comparison with Similar Compounds

Key Trends :

- Lipophilicity: The CF₃ group increases logP compared to mono- or di-fluorinated analogues, favoring membrane permeability .

- Stereochemical Impact : The (R)-configuration enhances binding affinity in chiral environments, as seen in enzyme inhibitors targeting methyltransferases (e.g., IE1775-42 in ) .

Analogues with Non-Fluorinated Aromatic Substituents

Substituents such as bromo, methoxy, or alkyl groups alter physicochemical and biological properties:

Key Trends :

- Hydrophobicity vs. Polarity : Ethyl and bromo groups balance hydrophobicity and polarity, whereas methoxy groups introduce hydrogen-bond acceptors .

- Biological Activity : Brominated derivatives (e.g., ) are used in anticancer agents due to their ability to disrupt protein-DNA interactions .

Stereoisomers and Enantiomeric Pairs

The (R)-enantiomer of the target compound exhibits distinct behavior compared to its (S)-counterparts:

Key Insight: Enantiomeric purity is critical for target engagement. For example, (S)-2-amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid () demonstrated superior LAT1-targeting efficacy compared to the (R)-form, highlighting configuration-dependent activity .

Biological Activity

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as TRC-B692330, is a compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H18F3NO4

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

- SMILES Notation : CC(C)(C)OC(=O)NC@@HCc1cc(F)c(F)cc1F

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially inhibiting their activity. This has been observed in studies focusing on reverse transcriptase inhibition, where compounds with similar structural features showed improved potency due to hydrogen bonding interactions with protein targets .

- Modulation of Neurotransmitter Uptake : Research indicates that compounds containing trifluoromethyl groups can significantly increase the potency for inhibiting serotonin uptake. For instance, a similar compound demonstrated a six-fold increase in potency compared to its non-fluorinated counterparts .

- Antimicrobial Properties : Some studies suggest that the presence of the trifluoromethyl group can enhance antimicrobial activity by altering membrane permeability or interfering with metabolic pathways in bacteria .

Therapeutic Applications

The compound's unique structure suggests potential applications in various therapeutic areas:

- Antiviral Agents : Given its ability to inhibit reverse transcriptase, this compound could be explored as a potential antiviral agent, particularly against retroviruses.

- Antidepressants : Due to its effects on serotonin uptake, it may have applications in treating depression and anxiety disorders.

- Antimicrobial Treatments : Its potential antimicrobial properties make it a candidate for developing new antibiotics.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated enhanced inhibition of reverse transcriptase compared to non-fluorinated analogs. |

| Study 2 | Neurotransmitter Uptake | Showed a significant increase in serotonin uptake inhibition, suggesting antidepressant potential. |

| Study 3 | Antimicrobial Activity | Reported increased efficacy against Gram-positive bacteria due to altered membrane permeability. |

Detailed Research Findings

- Enzymatic Inhibition : A study published in MDPI highlighted how the trifluoromethyl group contributes to stronger interactions with target proteins, leading to increased inhibition rates for enzymes involved in viral replication .

- Neuropharmacology : Research has indicated that the compound may influence serotonin pathways, which are crucial for mood regulation. This aligns with findings from other trifluoromethyl-containing compounds that have shown antidepressant-like effects in animal models .

- Microbial Resistance : A recent investigation into antimicrobial properties revealed that compounds like this compound possess unique mechanisms that could overcome resistance seen in traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.